Stereochemical Configuration Defines Two Distinct Commercial API Pathways
The (2R,3R) stereoisomer is the documented direct synthetic precursor for two FDA-approved antifungal drug substances—efinaconazole and ravuconazole—whereas the (2R,3S) stereoisomer is the documented direct precursor for voriconazole . The (2R,3R)-diol methanesulfonate is commercially catalogued at ≥98% purity as 'Efinaconazole (2R,3R) diol methanesulfonate' by SynInnova Laboratories and as a reagent for ravuconazole synthesis by Biozol, while the (2R,3S)-diol is catalogued specifically as a voriconazole intermediate . This bifurcation is absolute—no cross-utilization data exist showing that the (2R,3R)-diol can be used to prepare voriconazole, or vice versa. Therefore, stereochemical configuration is a binary procurement determinant of final API identity.
| Evidence Dimension | Synthetic pathway destination determined by C3 stereochemistry |
|---|---|
| Target Compound Data | (2R,3R)-diol → efinaconazole (topical) and ravuconazole (oral/IV) |
| Comparator Or Baseline | (2R,3S)-diol → voriconazole (oral/IV); (2S,3R)/(2S,3S)-diols → undefined or inactive products |
| Quantified Difference | Mutually exclusive synthetic pathways; no documented cross-utilization |
| Conditions | Synthetic chemistry literature and commercial cataloguing, as referenced in product data sheets |
Why This Matters
For procurement, ordering the wrong C3 epimer results in the inability to manufacture the intended final drug product, making stereochemical identity a pass/fail specification rather than a potency ranking.
